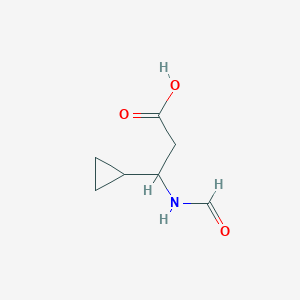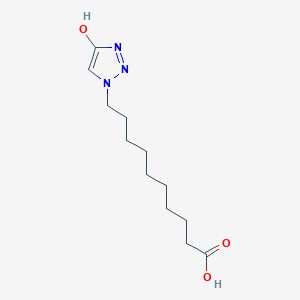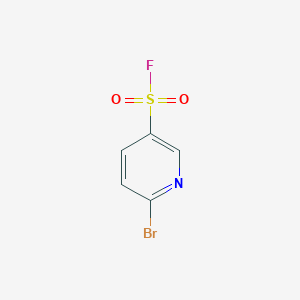
6-Bromopyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and are widely used in various fields of chemistry and biology. The presence of both bromine and sulfonyl fluoride groups in the pyridine ring makes this compound particularly interesting for synthetic and medicinal chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a bromopyridine precursor. One common method is the reaction of 6-bromopyridine with a sulfonyl fluoride reagent under suitable conditions. For example, a facile one-pot synthesis can be achieved using sulfonates or sulfonic acids as starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the industrial synthesis feasible.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Applications De Recherche Scientifique
6-Bromopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 6-Bromopyridine-3-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This covalent modification can alter the function of the target protein, making it a valuable tool in chemical biology and drug discovery.
Comparaison Avec Des Composés Similaires
- 2-Bromopyridine-3-sulfonyl fluoride
- 4-Bromopyridine-3-sulfonyl fluoride
- 6-Chloropyridine-3-sulfonyl fluoride
Comparison: 6-Bromopyridine-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its chlorinated analogs, the brominated compound may exhibit different reactivity patterns due to the differing electronic effects of bromine and chlorine .
Propriétés
Formule moléculaire |
C5H3BrFNO2S |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
6-bromopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
Clé InChI |
MHWWGFYXAIQYFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1S(=O)(=O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
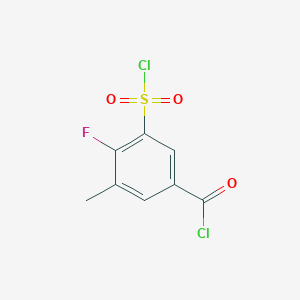
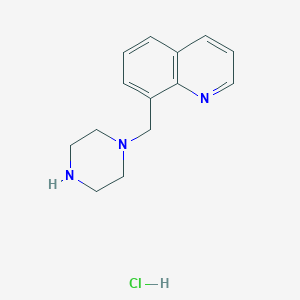
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
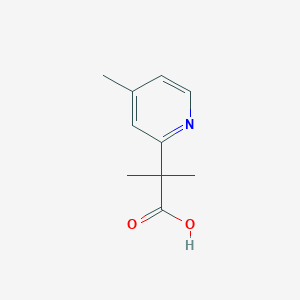
amine](/img/structure/B13189429.png)
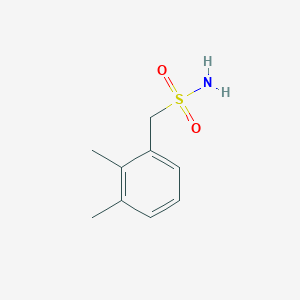
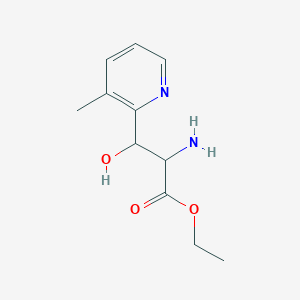
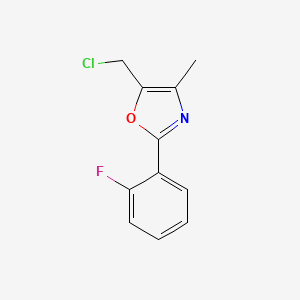
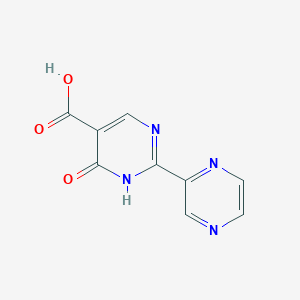
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
